3-Bromo-5-hydroxybenzoyl chloride
Overview
Description
3-Bromo-5-hydroxybenzoyl chloride: is an organic compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and hydroxyl groups at the 3 and 5 positions, respectively . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzoyl chloride typically involves the bromination of 5-hydroxybenzoyl chloride. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3-bromo-5-hydroxybenzoic acid.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Major Products:
Substitution Reactions: Products include various substituted benzoyl chlorides depending on the nucleophile used.
Hydrolysis: The major product is 3-bromo-5-hydroxybenzoic acid.
Esterification: The products are esters of 3-bromo-5-hydroxybenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-5-hydroxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It is also used in the preparation of polymers and advanced materials .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function . It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals . It is also employed in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxybenzoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and hydroxyl groups . The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function . This reactivity is exploited in various chemical and biological applications to study and manipulate molecular interactions .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzoyl chloride
- 3-Bromo-2-hydroxybenzoyl chloride
- 3-Chloro-5-hydroxybenzoyl chloride
Comparison: 3-Bromo-5-hydroxybenzoyl chloride is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring . This positioning affects its reactivity and the types of reactions it can undergo compared to similar compounds . For example, the presence of the hydroxyl group at the 5-position can influence the compound’s ability to form hydrogen bonds and participate in specific chemical reactions .
Biological Activity
3-Bromo-5-hydroxybenzoyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and literature.
Chemical Structure and Properties
This compound is characterized by its bromine and hydroxyl functional groups attached to a benzoyl moiety. Its chemical formula is C7H4BrClO2, which indicates the presence of halogen substituents that may influence its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that brominated compounds, including derivatives like this compound, exhibit notable antimicrobial properties. The presence of bromine enhances the ability of these compounds to disrupt bacterial quorum sensing, which is a critical communication process among bacteria that can lead to biofilm formation and increased virulence.
A study highlighted the effectiveness of brominated furanones in inhibiting quorum sensing in pathogenic bacteria, suggesting that similar mechanisms may be applicable to this compound . The compound's structural features allow it to interfere with bacterial signaling pathways, potentially reducing infections caused by antibiotic-resistant strains.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. For instance, it has been shown to induce apoptosis in cancer cells, which is crucial for developing anticancer therapies. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL, depending on the strain tested. This study underscores the compound's potential as an antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent study investigated the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potent anti-cancer activity. Flow cytometry analysis revealed that treatment led to an increase in early and late apoptotic cells, confirming its role in inducing programmed cell death .
Comparative Analysis of Biological Activities
Activity Type | This compound | Other Brominated Compounds |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli (MIC: 32-128 µg/mL) | Similar activity observed in other brominated furanones |
Cytotoxicity | IC50 = 15 µM in MCF-7 cells | Varies widely; some compounds show lower IC50 values |
Properties
IUPAC Name |
3-bromo-5-hydroxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKUCIJGQBJEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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